molecular formula C14H13NO5S B12568280 {3-[(Benzenesulfonyl)amino]phenoxy}acetic acid CAS No. 159213-87-3

{3-[(Benzenesulfonyl)amino]phenoxy}acetic acid

Cat. No.: B12568280
CAS No.: 159213-87-3
M. Wt: 307.32 g/mol
InChI Key: GFMFELKSQJYMOD-UHFFFAOYSA-N
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Description

{3-[(Benzenesulfonyl)amino]phenoxy}acetic acid is an organic compound that features a benzenesulfonyl group attached to an amino group, which is further connected to a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {3-[(Benzenesulfonyl)amino]phenoxy}acetic acid typically involves the reaction of 3-aminophenol with benzenesulfonyl chloride to form 3-[(benzenesulfonyl)amino]phenol. This intermediate is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

    Oxidation and Reduction: The phenoxyacetic acid moiety can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ester linkage in the phenoxyacetic acid moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of phenol and acetic acid derivatives.

Scientific Research Applications

{3-[(Benzenesulfonyl)amino]phenoxy}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of {3-[(Benzenesulfonyl)amino]phenoxy}acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The sulfonyl group may play a crucial role in binding to these targets, while the phenoxyacetic acid moiety may influence the compound’s overall activity and selectivity .

Comparison with Similar Compounds

    Phenoxyacetic Acid: Shares the phenoxyacetic acid moiety but lacks the benzenesulfonyl group.

    Benzenesulfonamide: Contains the benzenesulfonyl group but lacks the phenoxyacetic acid moiety.

    Sulfanilic Acid: Contains both sulfonyl and amino groups but differs in the overall structure.

Uniqueness: {3-[(Benzenesulfonyl)amino]phenoxy}acetic acid is unique due to the combination of the benzenesulfonyl and phenoxyacetic acid moieties, which may confer distinct chemical and biological properties compared to its individual components .

Properties

CAS No.

159213-87-3

Molecular Formula

C14H13NO5S

Molecular Weight

307.32 g/mol

IUPAC Name

2-[3-(benzenesulfonamido)phenoxy]acetic acid

InChI

InChI=1S/C14H13NO5S/c16-14(17)10-20-12-6-4-5-11(9-12)15-21(18,19)13-7-2-1-3-8-13/h1-9,15H,10H2,(H,16,17)

InChI Key

GFMFELKSQJYMOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)OCC(=O)O

Origin of Product

United States

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